molecular formula C23H28N6O B3744383 6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3744383
M. Wt: 404.5 g/mol
InChI Key: RNQJSCFOYDZTNE-UHFFFAOYSA-N
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Description

The compound 6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a central triazine core substituted with a 4-benzylpiperidinylmethyl group at position 6 and a 2-methoxyphenylamine group at position 2. Its molecular formula is C₂₃H₂₈N₆O, with an average mass of approximately 423.5 g/mol (exact mass: 423.21 g/mol). The 2-methoxyphenyl substituent contributes electronic effects (electron-donating methoxy group) and influences solubility .

This compound is synthesized via nucleophilic substitution, where the chloromethyl group in 6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine (precursor) reacts with 4-benzylpiperidine. The chloromethyl group acts as a versatile electrophile, enabling functionalization with nitrogen-containing heterocycles like piperidine .

Properties

IUPAC Name

6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-30-20-10-6-5-9-19(20)25-23-27-21(26-22(24)28-23)16-29-13-11-18(12-14-29)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQJSCFOYDZTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Activities Reference
Target Compound 4-Benzylpiperidinylmethyl, 2-methoxyphenyl 423.5 Enhanced solubility (methoxy group), hydrophobic interactions (benzylpiperidine)
6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-... Piperazinyl, 3-chloro-2-methylphenyl 423.95 Increased polarity (piperazine vs. piperidine), potential for broader H-bonding
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine Fluorophenyl, 4-methylpiperidino 317.4 Antileukemic activity (IC₅₀: 1.2 µM), electron-withdrawing fluorine enhances stability
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-... Quinolinyloxy, 2-methoxy-5-methylphenyl 388.42 Extended π-system (quinoline), potential for intercalation or metal chelation
6-[4-(3-Chlorophenyl)piperazin-1-yl]methyl-N-(2,4-dimethylphenyl)-... 3-Chlorophenylpiperazinyl, 2,4-dimethylphenyl 428.9 Dual chloro/methyl substituents modulate steric and electronic effects

Key Structural Differences and Implications

Core Modifications :

  • Piperidine vs. Piperazine : The target compound’s 4-benzylpiperidinyl group is less polar than piperazine derivatives (e.g., ), favoring membrane permeability. Piperazinyl analogues, however, may exhibit stronger receptor binding due to additional hydrogen-bonding sites.
  • Aryl Substituents : The 2-methoxyphenyl group in the target compound enhances solubility compared to electron-withdrawing groups (e.g., 3-chlorophenyl in ). Fluorophenyl analogues (e.g., ) show improved metabolic stability due to fluorine’s electronegativity.

Biological Activity Trends: Antileukemic Activity: Fluorophenyl and chlorophenyl triazines (e.g., ) demonstrate nanomolar IC₅₀ values against leukemia cell lines, linked to their ability to intercalate DNA or inhibit kinases. Anti-HIV Potential: Piperidine-linked triazines (e.g., ) inhibit viral replication by targeting reverse transcriptase, suggesting the target compound may share this mechanism.

Physicochemical Properties :

  • LogP and Solubility : The methoxyphenyl group in the target compound reduces logP (predicted ~3.2) compared to chlorophenyl analogues (logP ~3.8), improving aqueous solubility .
  • Hydrogen Bonding : Piperazinyl derivatives (e.g., ) have more hydrogen-bond acceptors (N = 7) than piperidinyl analogues (N = 5), impacting target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

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